Methyl 3-O-Allyl-4,6-O-benzylidene-a-D-mannopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside is a compound of significant interest in carbohydrate chemistry and glycobiology research. Its structural features, including allyl and benzylidene functionalities, make it a versatile building block for synthesizing complex carbohydrates and glycoconjugates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of catalysts and specific solvents to ensure the selective protection and functionalization of the desired hydroxyl groups .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The benzylidene group can be reduced to yield the corresponding benzyl derivatives.
Substitution: The allyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for epoxidation, reducing agents like hydrogen gas with palladium on carbon for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include epoxides, benzyl derivatives, and various substituted mannopyranosides. These products are valuable intermediates for further chemical synthesis and functionalization .
Wissenschaftliche Forschungsanwendungen
Methyl 3-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing complex carbohydrates and glycoconjugates.
Biology: In studies of carbohydrate-protein interactions and glycosylation processes.
Medicine: As a potential therapeutic agent or intermediate in the synthesis of bioactive compounds.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside involves its interaction with specific molecular targets and pathways. The allyl and benzylidene groups facilitate its binding to enzymes and receptors involved in carbohydrate metabolism and glycosylation. This interaction can modulate the activity of these enzymes and influence various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside: Similar in structure but with different functional group positions.
Methyl 4,6-O-benzylidene-α-D-glucopyranoside: A related compound with a glucopyranoside backbone instead of mannopyranoside.
Uniqueness
Methyl 3-O-Allyl-4,6-O-benzylidene-α-D-mannopyranoside is unique due to its specific functional group arrangement, which provides distinct reactivity and binding properties. This uniqueness makes it a valuable tool in carbohydrate chemistry and glycobiology research .
Eigenschaften
Molekularformel |
C17H22O6 |
---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
(4aR,6S,7S,8R,8aR)-6-methoxy-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |
InChI |
InChI=1S/C17H22O6/c1-3-9-20-15-13(18)17(19-2)22-12-10-21-16(23-14(12)15)11-7-5-4-6-8-11/h3-8,12-18H,1,9-10H2,2H3/t12-,13+,14-,15-,16?,17+/m1/s1 |
InChI-Schlüssel |
ASPVDBYGHHICFR-ZXNZZIQUSA-N |
Isomerische SMILES |
CO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC=C)O |
Kanonische SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.